Lipophilicity-Driven Differentiation from 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
The 4-ethyl substituent provides a quantifiable increase in lipophilicity relative to the 4-methyl analog, 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde. This difference is fundamental for tuning molecular properties in drug discovery. While experimental LogP for both compounds is not widely reported, the structural difference allows for a reliable class-level inference based on established principles of medicinal chemistry [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~3.2 (XLogP3-AA) [2] |
| Comparator Or Baseline | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Predicted LogP: ~2.7 (XLogP3-AA) [3] |
| Quantified Difference | Approximately +0.5 units increase in LogP for the ethyl derivative |
| Conditions | Calculated via XLogP3-AA algorithm (standardized in silico prediction) |
Why This Matters
Higher LogP can correlate with improved membrane permeability, a critical parameter in early-stage drug candidate selection, thereby justifying the specific procurement of the ethyl analog for hit-to-lead campaigns focused on intracellular targets.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [2] PubChem. (n.d.). 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde (CID 24191363). XLogP3-AA. View Source
- [3] PubChem. (n.d.). 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde (CID 564322). XLogP3-AA. View Source
